molecular formula C8H7BrCl2O B8689484 1-(2-Bromoethoxy)-2,3-dichlorobenzene

1-(2-Bromoethoxy)-2,3-dichlorobenzene

Cat. No.: B8689484
M. Wt: 269.95 g/mol
InChI Key: VUTZYDRCILNUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-2,3-dichlorobenzene is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrCl2O

Molecular Weight

269.95 g/mol

IUPAC Name

1-(2-bromoethoxy)-2,3-dichlorobenzene

InChI

InChI=1S/C8H7BrCl2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2

InChI Key

VUTZYDRCILNUAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2,3-dichlorophenol (20 g, 0.123 mol) and 1,2-dibromoethane (30.5 g, 0.162 mol) was added a sodium hydroxide solution (5 g, 0.125 mol in 125 ml of water), and the mixture was heated under reflux for 8 h. The mixture was allowed to cool and extracted with chloroform (2×100 ml). The combined extracts were washed with 1N aqueous sodium hydroxide solution (100 ml), dried, filtered and concentrated in vacuo. The residue was distilled at 106° C./0.3 mm of mercury to afford on cooling to room temperature the title compound as a yellow solid (20 g, 60%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

This example was prepared by substituting 1-naphthol with 2,3-dichlorophenol and substituting 3-bromopropanol with 2-bromoethanol in EXAMPLE 31A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.